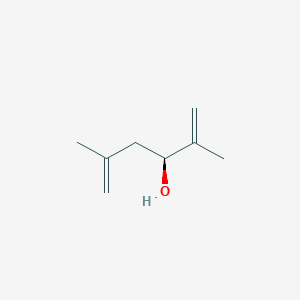
(3S)-2,5-dimethylhexa-1,5-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-2,5-dimethylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C8H14O It is a chiral alcohol with two methyl groups and a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,5-dimethyl-1,5-hexadiene with a suitable Grignard reagent, followed by hydrolysis, can yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors or the use of biocatalysts to achieve the desired stereochemistry. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反応の分析
Types of Reactions
(3S)-2,5-dimethylhexa-1,5-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to yield a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,5-dimethyl-1,5-hexadien-3-one, while reduction can produce 2,5-dimethylhexanol.
科学的研究の応用
(3S)-2,5-dimethylhexa-1,5-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studies of enzyme selectivity and stereospecific reactions.
Industry: It can be used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which (3S)-2,5-dimethylhexa-1,5-dien-3-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
®-2,5-Dimethyl-1,5-hexadien-3-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2,5-Dimethyl-2,4-hexadien-1-ol: A structural isomer with different reactivity and applications.
2,5-Dimethyl-1,5-hexadiene: The parent diene, lacking the hydroxyl group.
Uniqueness
(3S)-2,5-dimethylhexa-1,5-dien-3-ol is unique due to its chiral nature and the presence of both double bonds and a hydroxyl group. This combination of features makes it versatile for various chemical transformations and applications.
特性
IUPAC Name |
(3S)-2,5-dimethylhexa-1,5-dien-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h8-9H,1,3,5H2,2,4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMFDURNWCUKNS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














